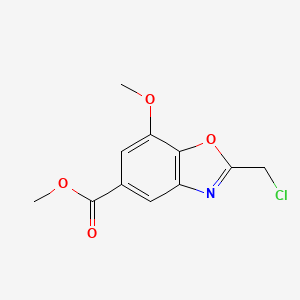
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate
Overview
Description
“Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The molecule also contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The presence of a methoxy group (−O−CH3) is also noted .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chloromethyl groups are often introduced into aromatic compounds by the chloromethylation reaction . A common method for the synthesis of chloromethyl ethers involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, a chloromethyl group, and a methoxy group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Chloroalkyl ethers, such as this compound, are strong alkylating agents . This means they can donate an alkyl group to another molecule in a chemical reaction. This property is often utilized in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Chloroalkyl ethers are typically colorless liquids and are often used as alkylating agents and industrial solvents .Scientific Research Applications
Synthesis of Fine Chemicals
This compound serves as a key intermediate in the synthesis of various fine chemicals. Its chloromethyl group is highly reactive and can undergo further chemical transformations to produce specialized molecules used in fragrances, flavors, and pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, this compound’s structure is valuable for creating novel drug candidates. Its benzoxazole ring is a common motif in medicinal chemistry, and the chloromethyl group can be used to introduce additional pharmacophores to enhance drug efficacy .
Polymer Chemistry
The chloromethyl group of this compound can be utilized in polymer chemistry to create new polymeric materials. By reacting with different monomers, it can form polymers with unique properties suitable for industrial applications .
Catalysis
Researchers use this compound in catalysis studies. The benzoxazole moiety can act as a ligand, binding to metals and forming catalysts that are used in various organic transformations .
Material Science
In material science, this compound’s derivatives can be used to modify surface properties of materials. This is particularly useful in creating coatings with specific characteristics such as hydrophobicity or increased durability .
Imaging Agents
The compound can be modified to create contrast agents for medical imaging techniques like MRI. By attaching metal ions sensitive to magnetic fields, researchers can enhance the visibility of certain tissues or organs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-15-8-4-6(11(14)16-2)3-7-10(8)17-9(5-12)13-7/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGJZVPUUJKLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=N2)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192081 | |
| Record name | Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate | |
CAS RN |
1221792-62-6 | |
| Record name | Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(chloromethyl)-7-methoxy-5-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



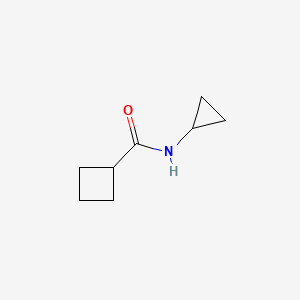
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
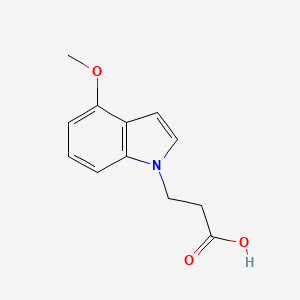
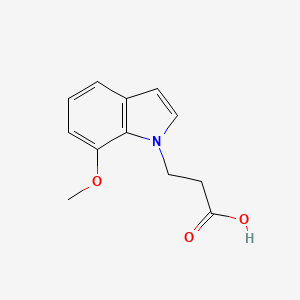

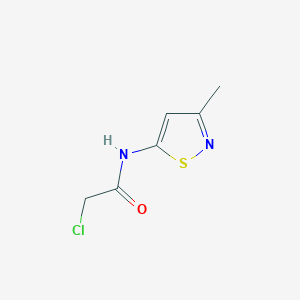
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)

![{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1422347.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1422348.png)
![4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1422349.png)
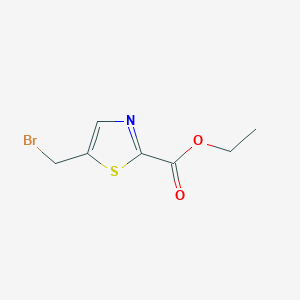
![6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1422352.png)
![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)